![molecular formula C21H19N5O3S B2841238 3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1226448-90-3](/img/structure/B2841238.png)
3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Description
3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
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Scientific Research Applications
The pyrimidine moiety, found in various compounds, serves as a privileged structure in medicinal chemistry. This compound design strategy aims to create novel heterocyclic compounds with potential biological activities. Pyrimidine derivatives have been associated with diverse pharmacological effects, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Anti-Fibrotic Activity
Researchers have evaluated the anti-fibrotic activity of this compound using immortalized rat hepatic stellate cells (HSC-T6). Fourteen derivatives were synthesized and tested. Notably, two compounds—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)—showed better anti-fibrotic activity than Pirfenidone and Bipy55′DC. Their IC50 values were 45.69 μM and 45.81 μM, respectively. Additionally, these compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Other Potential Applications
While anti-fibrotic activity stands out, further investigations may reveal additional applications for this compound. Given its structural features, it could be explored for antimicrobial, antiviral, or antitumor effects. However, specific studies in these areas are yet to be reported.
properties
IUPAC Name |
3-[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c27-18(12-26-13-22-16-5-2-1-4-15(16)21(26)28)25-9-7-14(8-10-25)19-23-24-20(30-19)17-6-3-11-29-17/h1-6,11,13-14H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYIPVDOEQQYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one |
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